N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C14H22N4O3S and its molecular weight is 326.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interactions and Binding Affinities
Research has extensively explored the molecular interactions between various analogs of this compound and cannabinoid receptors, particularly the CB1 receptor. For example, the antagonist SR141716 has been studied for its potent and selective antagonism towards the CB1 cannabinoid receptor. Conformational analysis using the AM1 molecular orbital method has identified distinct conformations that contribute to its interaction with the receptor, suggesting a detailed mechanism of binding and antagonism at the molecular level (Shim et al., 2002).
Synthesis and Characterization
The synthesis routes for derivatives of this compound have been explored to enhance its binding efficacy and pharmacokinetic properties. For instance, the synthesis of SR141716 through a metallation-iodination-reduction process has been detailed, showcasing a method for achieving high specificity and incorporation into the molecule (Seltzman et al., 2002).
Antagonist and Agonist Effects
Studies have also investigated the effects of CB1 receptor antagonists like AM-251 on food intake, body weight, and adipose tissue mass in mice models, demonstrating the potential therapeutic applications of these compounds in obesity and related metabolic disorders (Hildebrandt et al., 2003).
In Vivo and In Vitro Effects
The interaction of these compounds with cannabinoid receptors has implications for various physiological processes. For example, SR141716A has been shown to act as an inverse agonist/antagonist at the cannabinoid CB1 receptor, with significant implications for understanding the receptor's role in various biological functions (Hurst et al., 2006).
Structural Analysis and Pharmacokinetic Characterization
Research has also focused on the structural characterization of these compounds to understand their pharmacokinetic profiles better. For example, NESS 0327, a compound with a strong selectivity for the CB1 receptor, has been synthesized and evaluated, demonstrating high affinity and selectivity, which are crucial for its potential therapeutic applications (Ruiu et al., 2003).
Properties
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3S/c1-17-13(2-6-15-17)14(19)16-11-3-7-18(8-4-11)12-5-9-22(20,21)10-12/h2,6,11-12H,3-5,7-10H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCWFOMVDOVQEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.